N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine
Overview
Description
“N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine” is a chemical compound with the CAS Number: 1421508-23-7 . It has a molecular weight of 290.27 . The IUPAC name for this compound is {methyl [4- (trifluoromethyl)-1,3-benzothiazol-2-yl]amino}acetic acid .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . The specific physical and chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles are not available in the search results.Scientific Research Applications
Medicinal Chemistry: Antimicrobial and Antitumor Applications
This compound, featuring a thiazole ring, is structurally similar to molecules that have shown diverse biological activities. Thiazole derivatives are known for their antimicrobial and antitumor properties . The trifluoromethyl group may enhance these properties, making this compound a potential candidate for developing new drugs with improved efficacy and lesser side effects.
Agriculture: Pesticide Development
In agriculture, compounds with a thiazole core are often explored for their potential as pesticides. The trifluoromethyl group in particular could contribute to the development of novel pesticides that are more effective against resistant strains of pests .
Biotechnology: Inflammation Regulation
The compound’s structural features suggest it could play a role in the regulation of central inflammation. It may be used in biotechnological applications to control brain inflammation processes, which is crucial in treating neurodegenerative diseases .
Environmental Science: Pollution Mitigation
While specific applications in environmental science are not directly cited, the compound’s potential for modification could lead to the development of environmental sensors or agents that can mitigate pollution, given the reactivity of the thiazole moiety .
Material Science: Advanced Material Synthesis
The presence of a trifluoromethyl group can influence the physical properties of materials. This compound could be used in the synthesis of advanced materials with specific electronic or photonic properties, which are valuable in the development of new sensors and devices .
Analytical Chemistry: Chemical Analysis
Compounds like 2-[Methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetic acid can be used as standards or reagents in analytical chemistry due to their unique structural features. They can aid in the development of new analytical methods for detecting various biological and chemical substances .
Pharmaceutical Research: Drug Design
The structural complexity of this compound makes it a valuable scaffold in pharmaceutical research. Its potential interactions with various biological targets can be explored for drug design, especially in the context of diseases where thiazole derivatives have shown promise .
Neurological Studies: Neurotransmitter Research
Given the importance of thiazole in neurotransmitter synthesis, as seen in Vitamin B1, this compound could be used in neurological studies to understand better the synthesis and regulation of neurotransmitters .
Mechanism of Action
Target of Action
The compound “N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine” is a benzothiazole derivative. Benzothiazoles are a class of heterocyclic aromatic organic compounds. They have been found to have a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties . .
Mode of Action
The mode of action of benzothiazole derivatives can vary greatly depending on their specific chemical structure and the biological target they interact with. Some benzothiazole derivatives have been found to interact with DNA, inhibiting the replication of certain viruses . .
Biochemical Pathways
Benzothiazole derivatives can potentially affect a variety of biochemical pathways due to their broad range of biological activities. For example, some benzothiazole derivatives have been found to inhibit the synthesis of certain proteins, affecting the growth and proliferation of cancer cells . .
properties
IUPAC Name |
2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2S/c1-16(5-8(17)18)10-15-9-6(11(12,13)14)3-2-4-7(9)19-10/h2-4H,5H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUFAUMJPFXOQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(C=CC=C2S1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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